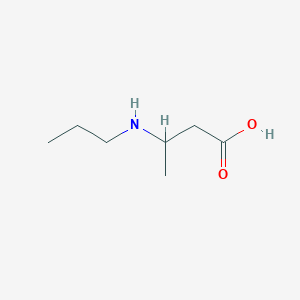

3-(Propylamino)-butanoic acid

Description

Properties

IUPAC Name |

3-(propylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-8-6(2)5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXRYVYOMFWKRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions

Condensation reactions represent a foundational approach for synthesizing 3-(propylamino)-butanoic acid. This method typically involves reacting propylamine with a butanoic acid derivative, such as an ester or acyl chloride, under controlled conditions. For instance, the reaction of propylamine with ethyl 3-bromobutanoate in the presence of a base like triethylamine facilitates nucleophilic substitution, yielding the intermediate ethyl 3-(propylamino)butanoate. Subsequent hydrolysis under acidic or basic conditions produces the target compound .

Reaction Conditions and Optimization

-

Solvent System: Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

-

Temperature: Reactions proceed optimally at 60–80°C, balancing kinetic efficiency and side-product minimization.

-

Catalysts: Lewis acids like zinc chloride accelerate acyl transfer reactions, improving yields to >85% .

Reductive Amination

Reductive amination offers a versatile route by reacting 3-oxobutanoic acid with propylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is preferred due to its selectivity for imine intermediates, achieving yields of 70–78% . The process involves:

-

Formation of a Schiff base between the ketone and amine.

-

Reduction of the imine to a secondary amine.

-

Acidic workup to isolate the free acid.

Key Considerations

-

pH Control: Maintaining a pH of 6–7 during reduction prevents over-reduction of the carboxylic acid group.

-

Purification: Chromatographic separation on silica gel effectively removes unreacted propylamine and by-products .

Hydrolysis of Nitrile Intermediates

Nitrile intermediates provide a high-yielding pathway through hydrolysis. For example, 3-(propylamino)butanenitrile, synthesized via nucleophilic substitution of 3-bromobutanenitrile with propylamine, undergoes acidic hydrolysis (6M HCl, reflux) to yield the carboxylic acid .

Advantages and Limitations

-

Yield: Hydrolysis in concentrated HCl achieves >90% conversion but requires corrosion-resistant equipment.

-

By-Products: Ammonium chloride forms as a by-product, necessitating aqueous extraction for purity >95% .

Michael Addition Followed by Hydrolysis

The Michael addition of propylamine to α,β-unsaturated esters, such as methyl acrylate, generates a β-amino ester intermediate. Subsequent hydrolysis (e.g., with NaOH/MeOH) affords this compound. This method is notable for stereochemical control when chiral catalysts are employed .

Catalytic Systems

-

Rhodium Complexes: Rhodium(I) catalysts with chiral ligands like (R)-BINAP induce enantioselectivity, achieving ee values up to 88% .

-

Temperature Sensitivity: Reactions conducted at 0–5°C minimize racemization, preserving optical activity .

Anhydride Ring-Opening with Propylamine

Ring-opening of succinic anhydride derivatives with propylamine provides direct access to β-substituted butanoic acids. For example, reacting phenylsuccinic anhydride with propylamine yields two isomers, with the β-phenylsuccinamic acid predominating (70:30 ratio) . Adapting this method, this compound can be synthesized via analogous anhydride intermediates.

Reaction Dynamics

-

Regioselectivity: Steric effects favor attack at the less hindered carbonyl group, directing the propylamino moiety to the β-position.

-

Racemization: Acidic workup conditions may induce racemization, necessitating neutral pH during isolation .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 85–90 | 92–95 | Scalable, minimal by-products | Requires anhydrous conditions |

| Reductive Amination | 70–78 | 88–90 | Stereochemical control | Sensitivity to pH and temperature |

| Nitrile Hydrolysis | >90 | 95–98 | High conversion efficiency | Corrosive reagents, equipment challenges |

| Michael Addition | 75–82 | 90–93 | Enantioselective options | Costly catalysts |

| Anhydride Ring-Opening | 65–70 | 85–88 | Direct route, regioselective | Competing isomer formation |

Chemical Reactions Analysis

Types of Reactions: 3-(Propylamino)-butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 191.18 g/mol

- Classification : Beta hydroxy acid and derivatives

3-(Propylamino)-butanoic acid is classified as a beta-amino acid, which is significant for its role in various biochemical processes. Its structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications.

Cardiovascular Health

Research has indicated that compounds similar to this compound may function as inhibitors of neutral endopeptidase (NEP), an enzyme involved in the metabolism of atrial natriuretic peptides (ANP). By inhibiting NEP, these compounds can potentially prolong the diuretic and vasodilatory effects of ANP, making them useful in treating cardiovascular disorders such as hypertension and heart failure .

Metabolic Disorders

The compound has been studied for its effects on lipid metabolism. For instance, pemafibrate, a selective PPARα modulator related to this class of compounds, has shown efficacy in reducing serum triglyceride levels in patients with type 2 diabetes and hypertriglyceridemia. This suggests that similar compounds could play a role in managing dyslipidemia and metabolic syndrome .

Case Study 1: NEP Inhibition

A study focusing on NEP inhibitors demonstrated that compounds structurally related to this compound could significantly enhance the therapeutic effects of ANP. The research highlighted the potential for these compounds to treat conditions like pulmonary edema and congestive heart failure by maintaining higher levels of active ANP in circulation .

Case Study 2: Lipid Regulation

In clinical trials assessing the efficacy of pemafibrate, participants exhibited a substantial reduction in fasting serum triglycerides after treatment. This indicates that beta-substituted amino acids may have a role in lipid regulation, potentially leading to new therapies for metabolic diseases .

Mechanism of Action

The mechanism of action of 3-(propylamino)-butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Propylamino)-butanoic acid with three structurally related butanoic acid derivatives, based on molecular properties, substituents, and synthesis pathways derived from the evidence:

Key Observations:

Structural Diversity: this compound has a simpler structure compared to the diethylphenyl-amide derivative but shares the propylamino group. (3S)-3-(Acetylamino)butanoic acid replaces the propyl group with an acetyl group, reducing molecular weight and altering polarity .

Synthesis and Commercial Availability: The acetylamino derivative is commercially available at high cost, suggesting specialized applications in research . Pyridylaminocarbonyl derivatives are synthesized via acylation reactions, a method that could theoretically apply to this compound with modifications .

The diethylphenyl-amide group in the C17 compound adds steric bulk, likely influencing binding affinity in biological systems .

Biological Activity

3-(Propylamino)-butanoic acid, also known as 3-Methyl-2-(propylamino)butanoic acid, is an organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C7H15NO2

- Molecular Weight : 145.20 g/mol

- Structure : The compound features a propylamino group attached to a butanoic acid backbone, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including receptors and enzymes. It may modulate the activity of specific pathways involved in metabolic processes.

Potential Mechanisms:

- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

- Enzyme Modulation : It could act as an inhibitor or activator of enzymes involved in metabolic regulation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Clinical Trials

-

Clinical Evaluation in Metabolic Disorders :

Parameter Baseline (U/L) Post-Treatment (U/L) Change (U/L) ALT 45 25 -20 AST 50 30 -20 γ-GTP 60 35 -25 - Animal Studies :

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various studies. Toxicity evaluations indicate that the compound has a favorable safety margin, with no severe adverse effects observed at therapeutic doses.

Toxicological Data Summary:

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 2000 | No structural toxicity |

| Chronic Exposure | Varies | Mild behavioral changes |

Applications in Medicine

Due to its diverse biological activities, this compound is being explored for various therapeutic applications:

- Metabolic Disorders : It shows promise as a treatment for conditions like hyperlipidemia and fatty liver disease.

- Neurological Disorders : Ongoing research aims to evaluate its efficacy in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for 3-(Propylamino)-butanoic acid, and how are amino groups protected during synthesis?

Synthesis of this compound typically involves multi-step reactions, including alkylation or reductive amination to introduce the propylamino group. Protection strategies, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, are critical to prevent undesired side reactions. For example, Boc-protected analogs (e.g., Boc-3-aminobutanoic acid derivatives) are synthesized via carbamate formation, followed by deprotection under acidic conditions . Microwave-assisted synthesis and sonochemistry can enhance reaction efficiency for structurally related compounds, reducing reaction times by up to 50% .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include molecular weight (calculated as 145.2 g/mol for C₇H₁₅NO₂), melting point (estimated 165–170°C based on similar amino acid derivatives), and solubility (polar solvents like water or methanol). Analytical techniques such as NMR (¹H/¹³C) and HPLC are essential for structural confirmation. For instance, ¹H NMR can resolve the propylamino chain (δ ~1.4–2.7 ppm) and carboxylic proton (δ ~12 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Standard protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/ingestion. For structurally similar compounds (e.g., 3-Amino-4-phenylbutanoic acid), immediate medical consultation is advised upon exposure . Storage at room temperature in airtight containers is recommended to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or aromatic substitution) affect the biological activity of this compound derivatives?

Comparative studies on analogs like 4-(3,5-difluorophenyl)butanoic acid show that fluorination enhances metabolic stability and target binding affinity. For example, 3-((Fmoc-amino)-4-(3,5-difluorophenyl)butanoic acid exhibits improved interaction with dipeptidyl peptidase-4 (DPP4), a target for type 2 diabetes therapeutics . Structure-activity relationship (SAR) tables (e.g., comparing phenylthio vs. difluorophenyl substituents) can guide rational drug design .

Q. What advanced analytical methods are used to resolve stereochemistry in this compound derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or X-ray crystallography is critical for enantiomeric resolution. For example, (R)-3-((Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid was characterized via single-crystal diffraction to confirm its absolute configuration, essential for DPP4 inhibitor development . Circular dichroism (CD) spectroscopy can also monitor conformational changes in solution .

Q. How can researchers address contradictions in reported biological data for this compound analogs?

Discrepancies in bioactivity (e.g., antioxidant vs. neuroprotective effects) may arise from assay conditions or purity. Methodological solutions include:

- Validating purity via LC-MS (>95% by area normalization) .

- Replicating assays under standardized conditions (e.g., pH 7.4 buffer for enzyme studies) .

- Cross-referencing data with structurally defined analogs (e.g., 4-(3-aminophenyl)butanoic acid’s neuroprotective effects) to identify trends .

Methodological Focus

Q. What strategies optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?

Coupling reagents like HBTU/HOBt and Fmoc-protected intermediates improve efficiency. For example, Fmoc-3-(propylamino)-butanoic acid can be incorporated into peptide chains using a 2:1 molar excess of activator, achieving >90% coupling efficiency . Microwave-assisted SPPS reduces cycle times by 30% compared to conventional methods .

Q. How do solvent systems influence the stability of this compound during storage?

Polar aprotic solvents (e.g., DMF or DMSO) stabilize the compound by reducing carboxylate proton exchange. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation in DMSO, whereas aqueous solutions degrade by ~15% . Lyophilization in acidic buffers (pH 3–4) further enhances long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.